Chlorhydrate de 2-amino-N-(4-fluorophényl)-2-méthylpropanamide

Vue d'ensemble

Description

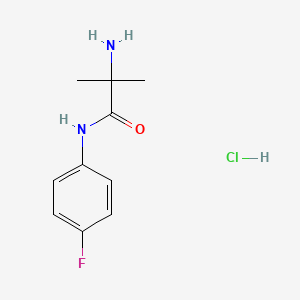

2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is a useful research compound. Its molecular formula is C10H14ClFN2O and its molecular weight is 232.68 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition des HDAC

L'une des applications de composés similaires au « chlorhydrate de 2-amino-N-(4-fluorophényl)-2-méthylpropanamide » réside dans l'inhibition des désacétylases d'histones (HDAC). Ces enzymes interviennent dans la régulation de l'expression génique en éliminant les groupes acétyle des protéines histones, ce qui conduit à une structure de chromatine condensée et à une activité transcriptionnelle réduite. Les inhibiteurs des HDAC ont été étudiés pour leur potentiel en thérapie anticancéreuse en raison de leur capacité à induire l'arrêt du cycle cellulaire, la différenciation et l'apoptose dans les cellules cancéreuses .

Modulation des sirtuines

Une autre application est liée à la modulation des sirtuines. Les sirtuines constituent une famille de protéines qui jouent un rôle dans le vieillissement, la transcription, l'apoptose, l'inflammation et la résistance au stress. Les composés capables de moduler l'activité des sirtuines sont étudiés pour leurs avantages thérapeutiques potentiels dans diverses maladies, notamment les troubles métaboliques et les maladies neurodégénératives .

Mécanisme D'action

Target of Action

The primary target of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is Histone Deacetylase 3 (HDAC3) . HDAC3 is an enzyme that plays a crucial role in the regulation of gene expression by removing acetyl groups from histones, thereby condensing the DNA structure and reducing gene transcription .

Mode of Action

2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride interacts with HDAC3 by inhibiting its enzymatic activity . This inhibition is achieved by the compound binding to the active site of HDAC3, preventing it from removing acetyl groups from histones . As a result, the DNA structure remains relaxed, allowing for increased gene transcription .

Biochemical Pathways

The inhibition of HDAC3 by 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride affects the epigenetic modifications of histones . This alteration in histone acetylation status can influence various biochemical pathways, including those involved in cell cycle regulation, apoptosis, and DNA repair . The downstream effects of these changes can lead to alterations in cell growth and survival .

Result of Action

The inhibition of HDAC3 by 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride can lead to increased acetylation of histones, resulting in a more relaxed DNA structure and increased gene transcription . This can lead to alterations in cell growth and survival, potentially contributing to the compound’s antitumor activity . For instance, the compound has been shown to inhibit tumor growth in a HepG2 cell-based in vivo xenograft model .

Analyse Biochimique

Biochemical Properties

2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride plays a significant role in biochemical reactions . It exhibits class I (HDAC1, 2, and 3) selectivity in the in vitro enzymatic assay and is especially potent against HDAC3 activity . The enzymes, proteins, and other biomolecules it interacts with are primarily associated with the HDAC family .

Cellular Effects

The cellular effects of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride are profound. It exhibits solid tumor cell inhibitory activities with an IC50 value of 1.30 μM against HepG2 cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through its potent activity against HDAC3 .

Dosage Effects in Animal Models

The effects of 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride vary with different dosages in animal models . It has been observed to inhibit tumor growth with a tumor growth inhibition (TGI) of 48.89% .

Metabolic Pathways

The metabolic pathways that 2-Amino-N-(4-fluorophenyl)-2-methylpropanamide hydrochloride is involved in are primarily associated with the HDAC family . It interacts with enzymes or cofactors within these pathways .

Propriétés

IUPAC Name |

2-amino-N-(4-fluorophenyl)-2-methylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O.ClH/c1-10(2,12)9(14)13-8-5-3-7(11)4-6-8;/h3-6H,12H2,1-2H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSAXBGBBGUUBQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=C(C=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-Dimethoxyphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1527442.png)

![2-[(2,2,2-Trifluoroethyl)carbamoyl]acetic acid](/img/structure/B1527447.png)

![4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B1527450.png)

![[6-(Tert-butoxy)pyridin-2-yl]methanamine](/img/structure/B1527451.png)